Carbonic Anhydrase I (hCA I) Inhibition by 3-Amino-N-pyridin-3-ylbenzenesulfonamide Compared to Standard Acetazolamide
The parent 3-amino-N-pyridin-3-ylbenzenesulfonamide exhibits moderate inhibition of the cytosolic off-target isoform hCA I with a Ki of 3.70 × 10³ nM (3.70 µM) [1]. While this is less potent than acetazolamide (AAZ, Ki typically 200–250 nM for hCA I), this modest hCA I affinity is mechanistically significant as a baseline reference point for assessing the selectivity gains achieved through pyridinium quaternization (see subsequent evidence item) [2].
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase I (hCA I) |
|---|---|
| Target Compound Data | Ki = 3,700 nM (3.70 µM) |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki ≈ 200–250 nM (class reference range for hCA I) |
| Quantified Difference | ~15–18-fold less potent than AAZ at hCA I |
| Conditions | CO₂ hydration-based stopped-flow assay; recombinant hCA I incubated 15 min prior to testing |
Why This Matters
This moderate baseline affinity confirms that the core scaffold is a bona fide zinc-binding sulfonamide, but its modest hCA I inhibition establishes a low baseline for cytosolic isoform engagement, which is critical for designing selective tumor-associated CA IX/XII inhibitors.
- [1] BindingDB Entry BDBM50133395 (CHEMBL3632831). Affinity Data: Ki = 3.70E+3 nM for human carbonic anhydrase I. View Source
- [2] Akocak, S., Guzel-Akdemir, O., Sanku, R. K. K., Russom, S. S., Iorga, B. I., Supuran, C. T., & Ilies, M. A. (2020). Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII. Bioorganic Chemistry, 103, 104204. View Source
